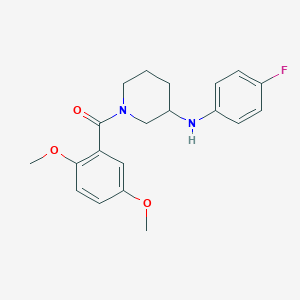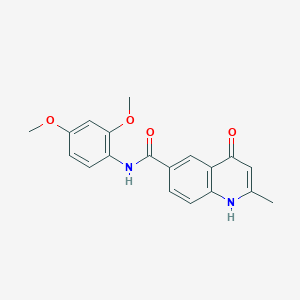
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. The compound has been widely used in scientific research to understand the mechanisms of neurological disorders and to develop new treatments for these conditions. In
科学研究应用
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been widely used in scientific research to understand the mechanisms of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to block the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders.
作用机制
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the receptor, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. The compound can reduce the excitability of neurons in the brain, which can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can also reduce the release of glutamate, which is the main neurotransmitter involved in the transmission of excitatory signals in the brain.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for use in lab experiments. The compound is highly potent and selective for the AMPA receptor subtype, making it an ideal tool for studying the role of these receptors in neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is also stable and easy to handle, making it a convenient compound for use in lab experiments. However, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several potential future directions for scientific research. One area of interest is the development of new treatments for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has shown promise as a potential therapeutic agent for these conditions, and further research is needed to explore its potential in this area. Another area of interest is the role of AMPA receptors in other neurological processes, such as learning and memory. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to study the role of these receptors in these processes and to develop new treatments for conditions that affect learning and memory. Additionally, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to explore the role of AMPA receptors in other organ systems, such as the cardiovascular system, and to develop new treatments for conditions that affect these systems. Overall, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has the potential to be a valuable tool for scientific research in a wide range of areas.
合成方法
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form a quinoline intermediate. The intermediate is then reacted with methyl iodide to form the final product, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in high yields and purity, making it an ideal compound for scientific research.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-7-5-13(24-2)10-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHXXPHSIQWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


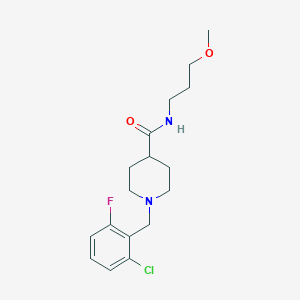
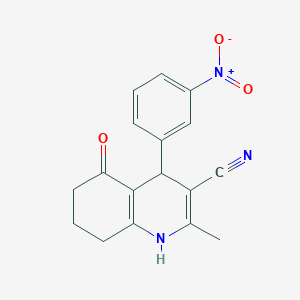
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)

![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
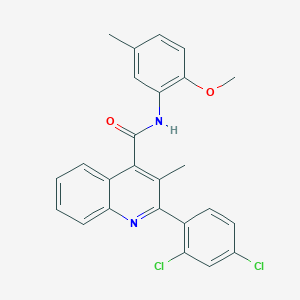
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)
